molecular formula C16H10F9IO3S B070695 Diphenyliodanium nonafluorobutane-1-sulfonate CAS No. 194999-82-1

Diphenyliodanium nonafluorobutane-1-sulfonate

Cat. No. B070695
Key on ui cas rn: 194999-82-1
M. Wt: 580.2 g/mol
InChI Key: ORPDKMPYOLFUBA-UHFFFAOYSA-M
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Patent
US07312014B2

Procedure details

To 100 ml of methanol, 3.61 g (0.01 mole) of diphenyliodonium bromide and 1.62 g (0.007 mole) of silver oxide were suspended, then the mixture was reacted at room temperature for 2 hours. To the reaction solution, 4.2 g (0.014 mole) of nonafluorobutanesulfonic acid was added drop-wise at room temperature, followed by reacting at the same temperature for 2 hours while stirring. The thus obtained reaction mixture was filtered and concentrated under reduced pressure, followed by purifying 6.4 g of the residue by column chromatography [Wako gel, C-200; eluent of methylene chloride/methanol=9/1 (v/v)], to obtain 4.6 g of diphenyliodonium nonafluorobutanesulfonate as a colorless crystal. The thus obtained crystal was named acid generator B1. The measurement results of melting point and NMR of acid generator B1 are shown bellow.
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
1.62 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[C:2]1([I+:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:15][C:16]([F:31])([F:30])[C:17]([F:29])([F:28])[C:18]([F:27])([F:26])[C:19]([F:25])([F:24])[S:20]([OH:23])(=[O:22])=[O:21]>[Ag]=O.CO>[F:31][C:16]([F:15])([F:30])[C:17]([F:28])([F:29])[C:18]([F:26])([F:27])[C:19]([F:24])([F:25])[S:20]([O-:23])(=[O:22])=[O:21].[C:9]1([I+:8][C:2]2[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=2)[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
3.61 g
Type
reactant
Smiles
[Br-].C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
FC(C(C(C(S(=O)(=O)O)(F)F)(F)F)(F)F)(F)F
Step Three
Name
Quantity
1.62 g
Type
catalyst
Smiles
[Ag]=O
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the mixture was reacted at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The thus obtained reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
by purifying 6.4 g of the residue by column chromatography [Wako gel, C-200; eluent of methylene chloride/methanol=9/1 (v/v)]

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C(C(C(S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F.C1(=CC=CC=C1)[I+]C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.6 g
YIELD: CALCULATEDPERCENTYIELD 79.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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